3-[(2-BROMOPHENYL)AMINO]PROPANOIC ACID
Description
Classical Organic Synthesis Routes
Traditional organic synthesis offers robust and versatile methods for the preparation of 3-amino-3-(2-bromophenyl)propanoic acid. These approaches often involve multi-step sequences that allow for the construction of the target molecule from readily available starting materials.
One logical, albeit less direct, approach to substituted phenylpropanoic acids involves the modification of a pre-existing amino acid scaffold, such as phenylalanine. The synthesis of (S)-2-Amino-3-(3-bromophenyl)propanoic acid has been documented, indicating that direct bromination of the aromatic ring of phenylalanine derivatives is a viable strategy for producing brominated analogues. While this specific example relates to the 3-bromo isomer, similar electrophilic aromatic substitution strategies could theoretically be adapted for the synthesis of the 2-bromo target compound, likely involving directed ortho-metalation or other regioselective bromination techniques on a protected phenylalanine derivative.
A more common and direct method for synthesizing β-aryl-β-amino acids is the Rodionov reaction. This one-pot reaction involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium (B1175870) acetate (B1210297), in an alcoholic solvent. google.com For the synthesis of 3-amino-3-(2-bromophenyl)propanoic acid, 2-bromobenzaldehyde (B122850) would serve as the starting aryl aldehyde. The general procedure involves refluxing the mixture for several hours, after which the product precipitates upon cooling and can be isolated by filtration. google.comchemicalbook.com This method is advantageous due to its operational simplicity and the use of inexpensive starting materials. google.com A patent describes this general method for a range of 3-amino-3-arylpropionic acids, highlighting its utility. google.com
| Starting Materials | Reaction Conditions | Product | Yield |
| Aromatic Aldehyde, Malonic Acid, Ammonium Acetate | Reflux in alcoholic solvent (e.g., 1-butanol) for 1.5-8 hours | 3-Amino-3-arylpropionic acid | 65-80% (general) |
This table illustrates a general protocol for the Rodionov reaction, a common method for synthesizing β-amino acids from aryl aldehydes. chemicalbook.com
The synthesis of enantiomerically pure β-amino acids is of great importance for pharmaceutical applications. hilarispublisher.com Various stereoselective methods have been developed, which often involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. hilarispublisher.comnih.gov
One strategy involves the asymmetric hydrogenation of enamines derived from β-keto esters using chiral rhodium or ruthenium catalysts. hilarispublisher.com Another powerful approach is the enantioselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. nih.gov For instance, copper-catalyzed hydroamination of cinnamic acid derivatives has been shown to produce β-amino acid derivatives with high enantioselectivity. nih.gov While not specifically detailed for the 2-bromo derivative, these established methodologies for synthesizing chiral β-amino acids could be applied to produce enantiomerically enriched 3-amino-3-(2-bromophenyl)propanoic acid. nih.govnih.gov
Biocatalytic and Enzymatic Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. researchgate.netutexas.edu Enzymes are increasingly used for the production of chiral amino acids. researchgate.netrsc.org
A notable advancement in the synthesis of chiral amino acids is the use of multi-enzyme cascade reactions. nih.govresearchgate.net A highly efficient system has been developed for the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid, an analogue of the target compound. acs.orgacs.org This system utilizes three co-immobilized enzymes: a D-amino acid aminotransaminase (DAAT), a D-lactate dehydrogenase (D-LDH), and a formate (B1220265) dehydrogenase (FDH) for cofactor regeneration. acs.orgacs.orgrawdatalibrary.net The enzymes were immobilized on glutaraldehyde-activated polymer beads, which enhances their stability and allows for repeated use. acs.orgacs.org
This cofactor-driven cascade was successfully applied to the synthesis of various D-amino acids. acs.org For the model compound, (R)-2-amino-3-(2-bromophenyl)propanoic acid, the process was scaled up to a 50g batch, yielding the product with high purity and excellent enantiomeric excess. acs.orgacs.orgrawdatalibrary.net
| Enzyme System | Key Features | Product | Yield (Isolated) | Enantiomeric Excess (ee) |
| Co-immobilized bcDAAT, lhD-LDH, cbFDH | Cofactor (NADH) regeneration, immobilized on polymer beads | (R)-2-amino-3-(2-bromophenyl)propanoic acid | 65% | 99.0% |
This table summarizes the key results from the multienzyme synthesis of a D-amino acid analogue, demonstrating the potential of biocatalytic cascades. acs.orgacs.org
The performance of multi-enzyme cascades can be hindered by factors such as enzyme stability, substrate or product inhibition, and mismatched reaction optima for the individual enzymes. researchgate.netmdpi.com Therefore, significant research focuses on the optimization of these systems. mdpi.comdaneshyari.comnih.gov
Strategies for optimization include:
Protein Engineering: Individual enzymes can be modified through directed evolution or rational design to improve their activity, stability, or selectivity. mdpi.com
Reaction Condition Optimization: Statistical methods like Design of Experiments (DoE) can be used to systematically optimize parameters such as pH, temperature, buffer composition, and substrate/enzyme concentrations. nih.gov This approach has been shown to significantly improve conversion yields in other enzymatic cascades. nih.gov
Immobilization: As demonstrated in the synthesis of the D-amino acid analogue, co-immobilizing the enzymes can greatly enhance their operational stability, allowing for reuse over multiple cycles and suitability for continuous flow reactors. acs.orgacs.org The immobilized system for the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid showed excellent stability, retaining over 90% activity for 10 cycles (150 hours). acs.orgacs.org In a packed bed reactor setup, a stable conversion of over 95% was maintained for 36 hours. acs.orgacs.orgrawdatalibrary.net
These optimization strategies are crucial for developing economically viable and scalable biocatalytic processes for the industrial production of valuable chiral compounds like 3-amino-3-(2-bromophenyl)propanoic acid. researchgate.netmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-4-8(7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFHZHWOZNPSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310703 | |
| Record name | N-(2-Bromophenyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38470-20-1 | |
| Record name | N-(2-Bromophenyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38470-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromophenyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Amino 3 2 Bromophenyl Propanoic Acid and Analogues
Biocatalytic and Enzymatic Synthesis
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of β-amino acids, offering enhanced safety, efficiency, and scalability. rsc.org This technology is particularly advantageous for managing reaction parameters with high precision, leading to improved yields and purities. mdpi.com
One prominent continuous flow method applicable to the synthesis of β-amino acid esters, including analogues of 3-[(2-bromophenyl)amino]propanoic acid, is the lipase-catalyzed Michael addition of aromatic amines to acrylates. mdpi.com In this approach, separate streams of the aromatic amine and the acrylate (B77674) in a solvent like methanol (B129727) are mixed and then passed through a reactor coil containing an immobilized enzyme, such as Lipozyme TL IM. mdpi.com This setup facilitates rapid conversion, with significantly shorter reaction times compared to batch reactors. For instance, a desirable yield can be achieved in as little as 30 minutes in a continuous-flow microreactor, a stark contrast to the 24 hours required in a conventional batch process. mdpi.com The efficiency of the continuous-flow microreactor is attributed to its high surface-to-volume ratio and superior heat exchange capabilities. mdpi.com
Another sophisticated approach is the fully continuous four-step Arndt–Eistert homologation, which converts N-protected α-amino acids into their β-amino acid counterparts. rsc.org This process involves the activation of the α-amino acid, acylation of diazomethane, and a subsequent Wolff rearrangement. rsc.org The use of microreactors and gas-permeable membranes allows for the on-demand generation and immediate consumption of hazardous intermediates like diazomethane, greatly enhancing the safety of the process. rsc.org Such multi-step continuous systems demonstrate the potential for producing complex molecules like β-amino acids in a streamlined and controlled manner. researchgate.net
Below is a data table illustrating the efficiency gains of continuous flow synthesis for a model reaction.
| Parameter | Continuous-Flow Microreactor (Method A) | Batch Bioreactor (Method B) |
|---|---|---|
| Reaction Time | 30 minutes | 24 hours |
| Typical Yield | Good to Excellent | Ideal (after extended time) |
| Key Advantage | Rapid Conversion & Improved Efficiency | Conventional Setup |
Protecting Group Strategies in Synthesis (e.g., Boc-protection)
In the multi-step synthesis of complex molecules like this compound and its derivatives, protecting groups are indispensable tools. wikipedia.orgnumberanalytics.com They are used to temporarily mask a reactive functional group, such as an amine, to prevent it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. libretexts.orgorganic-chemistry.org The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in the synthesis of amino acids due to its stability under a variety of reaction conditions and its ease of removal under specific acidic conditions. organic-chemistry.orgsigmaaldrich.com
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orggoogle.com This converts the nucleophilic amine into a non-nucleophilic carbamate, effectively shielding it from electrophiles and many oxidizing agents. libretexts.orgorganic-chemistry.org The use of Boc protection is well-documented for closely related structures, such as Boc-(R)-3-amino-3-(3-bromophenyl)propanoic acid, highlighting its relevance and utility in this specific chemical space. chemimpex.com The stability of the Boc group to most nucleophiles and bases allows for orthogonal protection strategies, where other protecting groups sensitive to different conditions (like the base-labile Fmoc group) can be used in the same molecule, enabling selective deprotection and sequential modifications. wikipedia.orgorganic-chemistry.org
Role of Amino Protecting Groups in Complex Molecule Construction
The primary role of amino protecting groups is to enable chemoselectivity during synthesis. wikipedia.org In a molecule with multiple functional groups, a protecting group like Boc ensures that a desired reaction occurs at a specific site without interference from the highly reactive amino group. libretexts.org This control is fundamental in the construction of complex bioactive molecules and pharmaceutical intermediates. jocpr.com
For instance, when synthesizing a peptide, the amino group of one amino acid must be protected to allow for the formation of a peptide bond with the carboxylic acid group of another. jocpr.com Without protection, uncontrolled polymerization and side reactions would dominate. This principle extends to the synthesis of non-peptidic molecules built from amino acid scaffolds. By protecting the amine, other parts of the molecule, such as the carboxylic acid or the phenyl ring in this compound, can be modified selectively. This strategy is crucial for building libraries of related compounds for drug discovery or for the total synthesis of natural products. numberanalytics.comjocpr.com
Deprotection Methodologies and Yield Optimization
The removal of the protecting group, or deprotection, is as critical as its installation. organic-chemistry.org For the Boc group, the most common deprotection method involves treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. rsc.orgbzchemicals.com The reaction proceeds via cleavage of the tert-butyl C-O bond, generating the free amine, carbon dioxide, and the stable tert-butyl cation, which typically fragments to isobutylene. organic-chemistry.org
More recently, thermal deprotection methods in continuous flow reactors have been developed. acs.org These methods avoid the use of strong acids and allow for precise control over temperature and residence time to optimize yields and selectivity. The efficiency of thermal deprotection varies depending on the nature of the amine, with N-Boc aryl amines generally requiring higher temperatures than N-Boc heteroaryl amines. acs.org
| Substrate Type | Solvent | Temperature | Residence Time | Yield |
|---|---|---|---|---|
| N-Boc Imidazole | Trifluoroethanol (TFE) | 120 °C | 20 min | >95% |
| N-Boc Aniline | TFE | 240 °C | 35 min | >94% |
| N-Boc Phenethylamine | TFE | 240 °C | 90 min | >94% |
| N-Boc Glycine | - | - | - | 95% |
Industrial Production Considerations for Scalability
Scaling the synthesis of a compound from the laboratory bench to industrial production introduces a new set of challenges, including cost, safety, environmental impact, and process robustness. wikipedia.orggoogle.com For this compound, an industrial-scale synthesis has been developed that prioritizes efficiency and sustainability. evitachem.com
A patented industrial method leverages a multi-step sequence starting from 2-bromobenzaldehyde (B122850) and Meldrum's acid. evitachem.com Key considerations for scalability in this process include:
Solvent Optimization: The replacement of hazardous solvents like toluene (B28343) or dichloromethane (B109758) with more environmentally benign options is a critical concern. The patented process for the target compound uses a mixture of ethyl acetate (B1210297) and n-heptane. evitachem.com This solvent system is not only safer but also allows for high recovery rates (around 95%) through fractional distillation, which significantly reduces waste generation and raw material costs. evitachem.com
Catalytic Efficiency: Focusing on improving the efficiency of catalytic steps, such as hydrogenation, is key to industrial viability. This includes optimizing catalyst loading, reaction conditions, and catalyst recycling to minimize costs and environmental impact. evitachem.com
Purification: The development of an efficient crystallization process is vital for achieving high purity on a large scale. The use of the same ethyl acetate/n-heptane solvent system for both the reaction and the final recrystallization simplifies the process and solvent recovery logistics. google.comevitachem.com
These strategies address the core challenges of industrial synthesis, aiming to create a process that is not only economically viable but also safer and more sustainable.
| Process Step / Consideration | Industrial Approach | Key Advantage |
|---|---|---|
| Starting Materials | 2-bromobenzaldehyde, Meldrum's acid | Readily available precursors |
| Key Technology | Knoevenagel condensation–decarboxylation | Efficient C-C bond formation |
| Solvent System | Ethyl acetate / n-heptane azeotrope | Replaces hazardous solvents (e.g., toluene) |
| Solvent Recovery | Fractional distillation | ~95% recovery rate, 60% reduction in waste |
| Final Purification | Recrystallization from reaction solvent system | Process simplification, high purity |
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom attached to the phenyl ring is a key site for modification, although its reactivity is influenced by the electronic properties of the aromatic system.
Simple aryl halides, such as the 2-bromophenyl group in this molecule, are generally resistant to classical nucleophilic aromatic substitution (SNAr) reactions. libretexts.org This is because the SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Without such activating groups, the direct displacement of the bromine by a nucleophile requires harsh reaction conditions and is often inefficient.
However, the bromine moiety serves as an excellent handle for modern transition-metal-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom can readily participate in reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. nbinno.com These methods are invaluable in medicinal chemistry for functionalizing aromatic rings. nbinno.com
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the introduction of various alkyl, alkenyl, or aryl groups at the 2-position of the phenyl ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This would allow for the synthesis of derivatives with different amino substituents replacing the bromine atom.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form a carbon-carbon triple bond.
These cross-coupling reactions significantly expand the synthetic utility of the bromine atom, making it a versatile point for structural diversification.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Product Structure |
|---|---|---|---|---|
| Suzuki Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) | 3-[(2-Arylphenyl)amino]propanoic acid |
| Buchwald-Hartwig Amination | R₂'NH | Pd catalyst + Ligand (e.g., BINAP) + Base | C-N (Aryl-Amine) | 3-[(2-Diaminophenyl)amino]propanoic acid |
| Sonogashira Coupling | R'-C≡CH | Pd catalyst + Cu(I) co-catalyst + Base | C-C (Aryl-Alkyne) | 3-[(2-Alkynylphenyl)amino]propanoic acid |
Oxidation and Reduction Pathways of Amino and Carboxyl Groups
The amino and carboxyl groups are also susceptible to transformation under appropriate redox conditions.
The secondary amino group can be a target for oxidation. Depending on the oxidant used, secondary amines can be converted to various products, such as hydroxylamines or nitrones. Stronger oxidation can lead to cleavage of the C-N bond. Conversely, while the secondary amine itself is not typically reduced, the adjacent benzylic C-N bond could potentially undergo hydrogenolysis under specific catalytic hydrogenation conditions, though this would be a destructive pathway for the core scaffold. The amino group plays a role in the antioxidant potential of related phenolic compounds by enhancing the electron-donating capacity of the molecule. mdpi.com
The carboxylic acid functionality is more readily targeted for reduction. Carboxylic acids can be reduced to their corresponding primary alcohols using powerful reducing agents.
Lithium aluminum hydride (LiAlH₄): This is a potent, non-selective reducing agent that will efficiently reduce the carboxyl group to a primary alcohol.
Borane (BH₃): Borane complexes, such as BH₃·THF, are also effective for the reduction of carboxylic acids to alcohols and are often considered milder and more selective than LiAlH₄.
These transformations provide access to derivatives with modified polarity and hydrogen-bonding capabilities.
| Functional Group | Transformation | Typical Reagents | Product Functional Group |
|---|---|---|---|
| Secondary Amine | Oxidation | Peroxy acids (e.g., m-CPBA), H₂O₂ | Hydroxylamine, Nitrone |
| Carboxylic Acid | Reduction | LiAlH₄, BH₃·THF | Primary Alcohol |
Derivatization at the Carboxyl Functionality
The carboxylic acid group is a prime site for derivatization through reactions like esterification and amidation, which are fundamental in areas such as prodrug design and peptide synthesis.
Esterification of the carboxyl group is a common strategy in prodrug design. nih.gov The primary goal is to mask the polar, ionizable carboxylic acid, thereby increasing the lipophilicity of the molecule. nih.govijpsjournal.com This modification can enhance the compound's ability to cross biological membranes, such as the intestinal wall, improving oral absorption.
An ideal ester prodrug should possess several key characteristics:
Sufficient chemical stability to prevent premature hydrolysis. nih.gov
Enhanced membrane permeability compared to the parent drug. nih.gov
Susceptibility to enzymatic hydrolysis by esterases in the body to release the active carboxylic acid form post-absorption. nih.govijpsjournal.com
The synthesis of esters can be achieved through various methods, with Fischer esterification being a classic example. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The choice of alcohol allows for fine-tuning the properties of the resulting ester prodrug. For instance, simple alkyl esters (methyl, ethyl) can provide a basic increase in lipophilicity, while linking the drug to an amino acid via an ester bond can target amino acid transporters. ijpsjournal.com
The carboxylic acid can react with primary or secondary amines to form amide bonds. This reaction is the foundation of peptide synthesis, where the carboxyl group of one amino acid is coupled with the amino group of another. For a molecule like 3-[(2-bromophenyl)amino]propanoic acid, this functionality allows it to be incorporated into peptide chains.
To achieve controlled peptide synthesis, the secondary amine of the molecule would typically be protected with a suitable protecting group, such as the fluorenylmethoxycarbonyl (Fmoc) group. nbinno.com The Fmoc group is stable under the conditions required for amide bond formation but can be easily removed with a mild base to allow for further chain elongation. nbinno.com
The formation of the amide bond requires the activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl of the carboxyl group into a better leaving group.
Common peptide coupling reagents include:
Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to prevent side reactions and racemization.
Uronium/Onium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side reactions.
The ability to form amide bonds makes this compound a potential building block for creating peptidomimetics and other complex molecules. researchgate.net
| Reagent Class | Example(s) | Role |
|---|---|---|
| Carbodiimides | DCC, DIC | Activates the carboxyl group by forming an O-acylisourea intermediate. |
| Additives | HOBt, HOSu | Reduces racemization and suppresses side reactions when used with carbodiimides. |
| Uronium/Onium Salts | HBTU, HATU | Highly efficient activating agents that form an activated ester in situ. |
Structural Modifications and Analog Development
The development of analogues of this compound can be achieved by introducing various substituents onto the phenyl ring, leading to a library of compounds with potentially different properties.
There are two primary strategies for synthesizing analogues with different substituents on the phenyl ring:
Starting from a Substituted Precursor: A straightforward approach is to begin the synthesis with an already substituted aniline or aminophenol. For example, reacting a substituted 2-bromoaniline with acrylic acid or an acrylate (B77674) ester would yield the desired analogue. This method has been used to create libraries of related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives with various substituents on the phenyl ring. mdpi.com
Modification of the Phenyl Ring: An alternative strategy is to modify the phenyl ring of the parent compound directly. The bromine atom itself is a key functional group for this purpose. As discussed in Section 3.1, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) can be used to replace the bromine with a wide array of functional groups, including other aryl rings, alkyl chains, alkynes, and amines. nbinno.com This approach is highly modular and allows for the late-stage diversification of the core structure, which is a powerful tool in medicinal chemistry for exploring structure-activity relationships (SAR). mdpi.com
Cyclization Reactions and Ring Closure Strategies (mechanistic understanding, not application)
The structure of this compound, a β-anilinopropanoic acid derivative, is well-suited for intramolecular cyclization. The most prominent ring closure strategy for this scaffold is an acid-catalyzed intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, which results in the formation of a dihydroquinolinone ring system.
Mechanism of Intramolecular Friedel-Crafts Acylation:
The mechanism for the cyclization of this compound into a dihydroquinolinone proceeds through several distinct steps, typically requiring a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄).
Activation of the Carboxylic Acid: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step is followed by the loss of a water molecule to generate a highly reactive electrophilic intermediate, an acylium ion.
Electrophilic Attack: The electron-rich benzene (B151609) ring, activated by the secondary amino group, acts as the nucleophile. It attacks the electrophilic acylium ion. This is the key ring-forming step.
Regioselectivity: The site of the electrophilic attack on the aromatic ring is governed by the directing effects of the existing substituents—the amino group and the bromine atom.
The amino group (-NH-) is a powerful activating group and is ortho-, para-directing.
The bromine atom (-Br) is a deactivating group (due to its electronegativity) but is also ortho-, para-directing (due to resonance effects of its lone pairs). The strongly activating effect of the amino group dominates the directing influence. Therefore, the electrophilic attack will be directed to the positions ortho and para to the amino group. The position para to the amino group (C6) is sterically unhindered, whereas the ortho position (C2) is already substituted with bromine. The other ortho position (C6 relative to the propanoic acid chain's attachment point) is the most likely site of attack. This regioselectivity leads predominantly to the formation of 8-bromo-2,3-dihydroquinolin-4-one.
Formation of Sigma Complex: The nucleophilic attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Re-aromatization: A proton is eliminated from the carbon atom where the acylium ion attached. This deprotonation step is typically facilitated by the conjugate base of the acid catalyst (e.g., HSO₄⁻), restoring the aromaticity of the ring and yielding the final cyclized product, a stable six-membered lactam fused to the aromatic ring.
The table below outlines the mechanistic steps for this transformation.
Table 1: Mechanistic Steps of Intramolecular Friedel-Crafts Acylation
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1 | Acylium Ion Formation | The carboxylic acid is protonated by a strong acid (e.g., H₂SO₄), followed by the elimination of a water molecule to form a resonance-stabilized acylium ion. |
| 2 | Electrophilic Attack | The π-electrons of the aromatic ring, activated by the -NH group, attack the electrophilic carbon of the acylium ion. The attack occurs preferentially at the C6 position (para to the activating -NH group). |
| 3 | Sigma Complex Formation | A resonance-stabilized carbocation intermediate (arenium ion or sigma complex) is formed, temporarily disrupting the ring's aromaticity. |
| 4 | Deprotonation | The conjugate base of the acid catalyst abstracts a proton from the site of substitution, restoring the aromaticity of the ring. |
| 5 | Product Formation | The final product, 8-bromo-2,3-dihydroquinolin-4-one, is formed. |
Heterocyclic Ring Incorporations into the Propanoic Acid Scaffold
Beyond the direct cyclization to form a dihydroquinolinone, the this compound scaffold can be utilized to construct more complex heterocyclic systems. These strategies typically involve multi-step sequences or reactions with external reagents to build new rings incorporating the existing atoms of the scaffold.
Hantzsch Thiazole (B1198619) Synthesis:
One method to incorporate a new heterocyclic ring is through the Hantzsch thiazole synthesis. This strategy does not cyclize the main scaffold but rather attaches a new ring system to it, specifically at the nitrogen atom.
Mechanism:
The starting material, this compound, is first converted into a thiourea derivative, N-(2-bromophenyl)-N-thiocarbamoyl-β-alanine.
This intermediate then reacts with an α-haloketone (e.g., chloroacetone).
The sulfur atom of the thiourea acts as a nucleophile, displacing the halide from the α-haloketone.
The amino group of the intermediate then attacks the ketone carbonyl, leading to a cyclization-dehydration cascade.
The final product is a propanoic acid derivative bearing a substituted thiazole ring on the nitrogen atom, such as 3-[(2-bromophenyl)(4-methyl-1,3-thiazol-2-yl)amino]propanoic acid.
Synthesis of 1,3-Diazepine Derivatives:
The secondary amine and the carboxylic acid functional groups can be considered as components for building larger heterocyclic rings, such as seven-membered diazepines.
Hypothetical Strategy:
The carboxylic acid of this compound could be reduced to a primary alcohol.
The secondary amine could be reacted with a suitable bifunctional reagent, such as a β-dicarbonyl compound (e.g., acetylacetone) or its equivalent in the presence of an ammonia source or another amine.
This would lead to a condensation and subsequent cyclization reaction, incorporating the original nitrogen atom and a second nitrogen atom from the reagent to form a 1,3-diazepine ring system fused or attached to the parent structure.
The following table summarizes potential strategies for incorporating new heterocyclic rings.
Table 2: Strategies for Heterocyclic Ring Incorporation
| Heterocyclic System | Strategy | Key Reagents | Mechanistic Principle | Resulting Structure |
|---|---|---|---|---|
| Thiazole | Hantzsch Thiazole Synthesis | 1. Thiophosgene or equivalent 2. α-Haloketone (e.g., R-CO-CH₂-Cl) | Nucleophilic attack by thiourea sulfur on the α-haloketone, followed by intramolecular condensation and dehydration. | A thiazole ring is N-substituted onto the propanoic acid backbone. |
| 1,3-Diazepine | Condensation/Cyclization | β-Dicarbonyl compound (e.g., acetylacetone) and an amine source | Formation of an enamine/imine intermediate from the dicarbonyl compound, followed by intramolecular cyclization involving the scaffold's amine and another introduced nitrogen. | A seven-membered diazepine ring is constructed. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), it is possible to map out the connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectrum of 3-[(2-bromophenyl)amino]propanoic acid provides crucial information about the number of different types of protons and their neighboring atoms. The chemical shift of a proton is influenced by its local electronic environment. For instance, protons attached to or near electronegative atoms are deshielded and appear at a higher chemical shift (downfield).
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the bromophenyl ring, the protons of the propanoic acid backbone (at the α and β positions), the amino (N-H) proton, and the carboxylic acid (O-H) proton. The integration of these signals corresponds to the number of protons of each type. Spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals into multiplets (e.g., singlets, doublets, triplets), providing valuable information about the connectivity of the carbon skeleton.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic (C₆H₄) | 6.5 - 7.5 | Multiplet |
| -CH₂- (alpha to COOH) | ~2.6 | Triplet |
| -CH₂- (beta to COOH) | ~3.4 | Triplet |
| -NH- | Variable | Broad Singlet |
| -COOH | > 10 | Broad Singlet |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon framework. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment.
For this compound, separate signals are expected for the carbonyl carbon of the carboxylic acid, the two carbons of the ethyl chain, and the six carbons of the bromophenyl ring (some of which may have similar chemical shifts). The carbon attached to the bromine atom would show a characteristic chemical shift.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 185 |
| Aromatic (C-Br) | 110 - 125 |
| Aromatic (C-N) | 140 - 150 |
| Aromatic (C-H) | 115 - 140 |
| -CH₂- (alpha to COOH) | 30 - 40 |
| -CH₂- (beta to COOH) | 40 - 50 |
Note: These are approximate ranges and can be influenced by the solvent and molecular conformation.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The presence of a carboxylic acid is typically indicated by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The N-H stretch of the secondary amine would appear as a moderate peak in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while the C-Br stretch would be found in the fingerprint region at lower wavenumbers.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| N-H (Amine) | 3300 - 3500 (moderate) |
| C-H (Aromatic) | > 3000 |
| C-H (Aliphatic) | < 3000 |
| C=O (Carbonyl) | 1700 - 1725 (strong) |
| C=C (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 600 |
While specific Raman spectroscopy data for this compound is not prominently available, this technique can provide complementary information to FT-IR. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations and the C-C backbone would be expected to show strong signals in a Raman spectrum. Surface-enhanced Raman scattering (SERS) studies on related molecules like 3-phenylpropionic acid have demonstrated that the molecule adsorbs onto metal surfaces via its carboxylate group, with the aromatic ring oriented nearly perpendicular to the surface. psu.edu Similar studies on this compound could provide insights into its interaction with surfaces and its molecular orientation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a wealth of structural information.
The molecular formula for this compound is C₉H₁₀BrNO₂. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (50.54% abundance) and ⁸¹Br (49.46% abundance), the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M+ and M+2) of nearly equal intensity. ulethbridge.cawhitman.edu This isotopic signature is a key identifier for brominated compounds.
Predicted Fragmentation Pattern:
The fragmentation of this compound would likely proceed through several key pathways, driven by the functional groups present: the carboxylic acid, the secondary amine, and the bromophenyl ring. libretexts.org
Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of the -COOH group, which would result in a fragment with a mass-to-charge ratio (m/z) corresponding to the loss of 45 atomic mass units (amu). libretexts.org
Cleavage of the Propanoic Acid Side Chain: The bond between the nitrogen and the propanoic acid chain could cleave, leading to fragments corresponding to the bromophenylamine cation and the propanoic acid radical.
Loss of a Bromine Atom: Cleavage of the carbon-bromine bond would result in a significant fragment ion corresponding to the loss of either 79 or 81 amu from the molecular ion. raco.cat
Aromatic Ring Fragmentation: The stable aromatic ring would likely remain intact in many fragmentation pathways, and a peak corresponding to the bromophenyl cation (m/z 156/158) or a phenyl cation (m/z 77) after loss of bromine could be observed. ulethbridge.ca
A hypothetical data table summarizing the expected major fragments is presented below.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Structural Moiety Lost |
|---|---|---|
| 259/261 | [M]⁺ | - |
| 214/216 | [M - COOH]⁺ | Carboxylic acid group |
| 172/174 | [C₆H₆BrN]⁺ | Propanoic acid group |
| 180 | [M - Br]⁺ | Bromine atom |
| 156/158 | [C₆H₅Br]⁺ | Amino-propanoic acid group |
UV-Visible Spectroscopy and Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the brominated benzene (B151609) ring, which acts as the primary chromophore.
The electronic spectrum of benzene and its derivatives typically shows characteristic absorption bands. researchgate.net The presence of the bromine atom and the amino group as substituents on the benzene ring will influence the position and intensity of these bands. The non-bonding electrons on the nitrogen of the amino group and the bromine atom can participate in n→π* transitions, while the aromatic ring gives rise to π→π* transitions. libretexts.org
Specifically, the spectrum would likely exhibit:
A strong absorption band in the shorter wavelength UV region (around 200-220 nm), attributable to a π→π* transition of the benzene ring.
A weaker absorption band at longer wavelengths (around 250-300 nm), which can be assigned to another π→π* transition (the B-band of benzene). The amino substituent would likely cause a red shift (a shift to longer wavelengths) of this band.
A possible weak n→π* transition at even longer wavelengths, arising from the non-bonding electrons of the nitrogen atom. libretexts.org Studies on similar molecules like N-phenylglycine show a prominent absorption peak below 300 nm. researchgate.netresearchgate.net
Table 2: Predicted UV-Visible Absorption Data for this compound
| Predicted λmax (nm) | Molar Absorptivity (ε) | Type of Transition | Chromophore |
|---|---|---|---|
| ~210 | High | π→π* | Brominated Benzene Ring |
| ~270 | Moderate | π→π* | Brominated Benzene Ring |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and related properties of molecules.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. scispace.com This process finds the minimum energy conformation on the potential energy surface. For molecules containing a 2-bromophenylamino group, calculations are often performed using specific combinations of functionals and basis sets, such as the B3LYP functional with a 6–311++G(d,p) basis set, to achieve a balance of accuracy and computational efficiency. researchgate.net The geometry optimization of a related compound, (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine, using the B3LYP/6–311++G(d,p)[cc-PVTZ-PP] level of theory yielded geometric parameters that were in close agreement with experimental X-ray diffraction data. researchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
The electronic structure, which governs the molecule's reactivity and spectroscopic behavior, is also elucidated through DFT. These calculations determine the distribution of electron density and the energies of the molecular orbitals. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For a related structure containing the 2-bromophenylamino moiety, (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine, DFT calculations provided specific values for the FMOs. researchgate.net The analysis of these orbitals is crucial for predicting charge transfer processes and electronic transitions within the molecule. science.govnih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.97 |
| ELUMO | -0.85 |
| Energy Gap (ΔE) | 5.12 |
Charge Transfer and Non-Linear Optical (NLO) Properties
The presence of both electron-donating (amino group) and electron-withdrawing (bromophenyl group) characteristics within 3-[(2-BROMOPHENYL)AMINO]PROPANOIC ACID suggests the potential for intramolecular charge transfer (ICT), a phenomenon crucial for non-linear optical (NLO) applications. ripublication.com Organic materials with significant ICT can exhibit large NLO responses, making them candidates for use in optoelectronic technologies like optical switching and data storage. ripublication.comnih.gov
Upon electronic excitation, an electron moves from an occupied orbital to an unoccupied one, creating a positively charged "hole" and a negatively charged electron. In molecules with ICT characteristics, this electron-hole pair can be separated spatially. chemrxiv.org The analysis of this separation is key to understanding the efficiency of charge transfer. mdpi.com
Computational methods can model the charge transfer process by analyzing the electron and hole distribution in the excited state. chemrxiv.org The average electron-hole distance, or charge transfer length, can be quantified. mdpi.com For instance, in donor-acceptor systems, Natural Transition Orbitals (NTOs) are used to visualize the regions where the hole (origin of the electron) and the electron (destination) are localized, providing a clear picture of the charge transfer character and distance. chemrxiv.org A greater separation distance is often indicative of a more efficient charge transfer process. mdpi.com
The NLO response of a molecule is quantified by its hyperpolarizability. The first hyperpolarizability (β) is associated with second-harmonic generation (SHG), while the third-order hyperpolarizability (γ) relates to third-harmonic generation (THG) and other third-order NLO phenomena. ripublication.com Large hyperpolarizability values indicate a strong NLO response. ripublication.com
Computational DFT calculations are widely used to predict these properties. ripublication.comnih.gov For example, studies on benzodiazepine (B76468) derivatives containing a bromophenyl substituent have shown that the presence of both electron-donating and withdrawing groups enhances the third-order NLO response. nih.gov Theoretical calculations for such compounds using functionals like B3LYP and CAM-B3LYP have computed second-order hyperpolarizability (γ) values on the order of 10-34 esu, indicating significant NLO activity. nih.gov The HOMO-LUMO gap is inversely related to hyperpolarizability; a smaller gap generally leads to a larger NLO response due to easier charge transfer. nih.govnih.gov
| Property | Computational Method | Value |
|---|---|---|
| Second-Order Hyperpolarizability (γ) | CAM-B3LYP/6-311++G(d,p) | (2.40 ± 0.3) × 10-34 esu |
| HOMO Energy | B3LYP/6-311++G(d,p) | -5.99 eV |
| LUMO Energy | B3LYP/6-311++G(d,p) | -3.09 eV |
| Energy Gap (Eg) | B3LYP/6-311++G(d,p) | 2.90 eV |
Conformational Analysis and Molecular Dynamics Simulations
By simulating the molecule in a solvent environment, such as water, MD studies can map its conformational landscape. nih.gov These simulations track the distributions of key dihedral angles to reveal the molecule's intrinsic conformational preferences. nih.gov For amino acid derivatives, this provides insight into which shapes the molecule is most likely to adopt in a biological or solution-phase context. nih.govehu.eus Understanding these dynamic properties is essential for predicting how the molecule might interact with other molecules, such as biological receptors. The simulations show that such molecules are not static but are in constant, facile interconversion between different preferred conformations. nih.gov
In Silico Prediction of Molecular Interactions
Extensive searches of scientific literature and chemical databases have revealed no published computational or theoretical studies specifically investigating the mechanistic molecular interactions of this compound. While in silico methods such as molecular docking are commonly used to predict the binding of small molecules to biological targets, no such research dedicated to this particular compound could be identified.
Therefore, data on its predicted binding modes, interaction energies with specific proteins or enzymes, or detailed analyses of its non-covalent interactions (such as hydrogen bonds, halogen bonds, or hydrophobic interactions) at a molecular level are not available in the public domain. The CAS number for this compound is 38470-20-1. evitachem.comaccelachem.com
Consequently, it is not possible to provide data tables or detailed research findings on the in silico predicted molecular interactions of this compound at this time.
Mechanistic Investigations of Biological Activities As Research Tools
Interaction with Molecular Targets and Pathways
The potential of 3-[(2-BROMOPHENYL)AMINO]PROPANOIC ACID as a research tool lies in its ability to interact with specific molecular targets and influence cellular pathways. Investigations in this area would be crucial to understanding its pharmacological profile.
Enzyme-Substrate Interaction Studies
To date, there are no specific studies detailing the interaction of This compound with enzymes involved in amino acid metabolism or protein synthesis. Research in this area would involve assays to determine if the compound can act as a substrate, inhibitor, or modulator of key enzymes in these pathways. Such studies would clarify its potential effects on cellular growth and proliferation.
Receptor Ligand Binding and Activation Mechanisms
While derivatives of aminopropanoic acid have been investigated as modulators of NMDA receptors, particularly those containing the GluN2C subunit, there is no specific research identifying This compound as a tool compound for these receptors. researchgate.netku.dknih.govfrontiersin.orgumt.edu Future research would need to employ radioligand binding assays and electrophysiological studies to determine its affinity and functional activity at GluN2C-containing NMDA receptors or other receptor types.
Antimicrobial Research Applications (in vitro mechanistic studies)
The potential antimicrobial properties of This compound would require thorough in vitro mechanistic studies to be established.
Elucidation of Anti-bacterial Action Mechanisms
Currently, there is a lack of published research on the specific mechanisms of antibacterial action for This compound . While some aryl propionic acid derivatives have shown antibacterial activity, the specific targets within bacterial cells for this compound are unknown. orientjchem.orgncsu.edu Mechanistic studies would be required to determine if it affects bacterial cell wall synthesis, protein synthesis, DNA replication, or other essential processes.
Anti-fungal Activity and Inhibition Pathways
Similarly, the antifungal activity and the corresponding inhibition pathways of This compound have not been documented. Research on other propanoic acid derivatives suggests potential antifungal effects, but specific studies are needed to confirm such activity and to identify the molecular targets in fungal pathogens. mdpi.com
Anti-biofilm Effects and Disruption of Microbial Structures
The ability of This compound to inhibit biofilm formation or disrupt existing microbial structures has not been investigated. Studies on other amino acid derivatives have shown anti-biofilm potential by interfering with bacterial adhesion and quorum sensing. nih.govnih.govresearchgate.netresearchgate.net Research would be necessary to assess whether This compound shares these properties and to elucidate the underlying mechanisms.
Role as a Chemical Building Block in Biochemical Research
This compound is a synthetic amino acid derivative that holds a position of interest in medicinal chemistry and drug discovery due to its structural features. As a bifunctional molecule, containing both a carboxylic acid and a secondary amine, it serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activities. The presence of a bromine atom on the phenyl ring offers a site for further chemical modification, such as cross-coupling reactions, which can be exploited to generate a diverse library of compounds for biochemical screening.
While specific, in-depth research on the direct application of this compound as a building block for biochemical tools is not extensively documented in publicly available literature, the broader class of N-aryl-β-alanine derivatives has been widely utilized in the development of bioactive compounds. These derivatives are recognized as important precursors in bio-organic and medicinal chemistry. nih.gov For instance, analogous N-phenyl-β-alanine structures are central to the synthesis of various heterocyclic compounds, such as thiazoles and quinolones, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net
The general strategy for utilizing compounds like this compound in biochemical research involves its incorporation into larger molecules to probe biological systems. The propanoic acid moiety allows for the formation of amide bonds with other amino acids or amine-containing molecules, enabling its integration into peptide-based research tools. The N-(2-bromophenyl) group provides a specific structural and electronic feature that can influence the binding affinity and selectivity of the resulting molecule for its biological target.
Research on structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has demonstrated the potential of this class of molecules as scaffolds for developing novel antimicrobial and anticancer agents. mdpi.com In these studies, the core amino acid structure is systematically modified to explore structure-activity relationships, highlighting the importance of the N-phenyl-β-alanine motif as a foundational element in the design of new therapeutic candidates.
The synthesis of derivatives from N-phenyl-β-alanines often involves standard peptide coupling reactions to form amides, or cyclization reactions to create heterocyclic systems. nih.gov For example, N-phenyl-N-thiocarbamoyl-β-alanine has been used as a starting material to synthesize a variety of thiazole (B1198619) derivatives through the Hantzsch synthesis. nih.gov This highlights a potential synthetic route where the bromo-substituted analogue could be used to generate a library of brominated thiazole-containing compounds for biochemical evaluation.
While detailed research findings on the specific use of this compound are limited, its chemical properties make it a valuable, commercially available starting material for researchers engaged in the synthesis of novel bioactive molecules. evitachem.com
Table of Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.08 g/mol |
| CAS Number | 38470-20-1 |
| Appearance | Solid |
(Data sourced from publicly available chemical supplier information) evitachem.com
Future Directions and Research Perspectives
Development of Novel Synthetic Methodologies
While established methods for the synthesis of 3-[(2-bromophenyl)amino]propanoic acid exist, future efforts will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic routes. One-pot multicomponent reactions, which allow for the construction of complex molecules from simple precursors in a single step, represent a particularly attractive avenue. nih.gov The industrial synthesis of the related compound, 3-(2-bromophenyl)propionic acid, utilizes a one-pot method involving condensation, reduction, hydrolysis, and decarboxylation steps, highlighting the feasibility of such approaches for large-scale production. google.com
Future methodologies may also explore enzymatic catalysis to achieve high enantioselectivity, a critical factor for pharmacological activity. Lipases, for instance, have been successfully employed in the kinetic resolution of racemic amino acid esters to yield enantiomerically pure products. researchgate.net The development of novel catalysts, including transition metal complexes and organocatalysts, could also lead to more versatile and efficient synthetic transformations.
A key area for innovation lies in the diversification of the core structure. Methodologies that allow for the late-stage functionalization of the aromatic ring or the amino acid backbone would be highly valuable for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Exploration of Advanced Computational Models for Prediction of Reactivity and Interaction
The application of advanced computational models will be instrumental in accelerating the discovery and optimization of bioactive derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the physicochemical properties of molecules with their biological activities, are a powerful tool for predicting the potency of new analogues. researchgate.net By employing genetic algorithms and multiple linear regression, QSAR models can identify key molecular descriptors that influence biological activity, thereby guiding the design of more effective compounds. researchgate.net
Molecular docking simulations can provide insights into the binding modes of these derivatives with their biological targets. For instance, in silico studies have been used to propose the interaction of thiazole (B1198619) derivatives of a similar propanoic acid scaffold with human SIRT2 and EGFR, highlighting potential anticancer targets. mdpi.com These computational approaches can help in prioritizing synthetic targets and in understanding the molecular basis of their biological effects.
Furthermore, the use of descriptors derived from 3D conformational analysis, such as isotropic surface area (ISA) and electronic charge index, can enhance the predictive power of QSAR models for peptides and peptidomimetics, which is relevant to the amino acid nature of the target compound. nih.gov
Design of Structurally Diverse Derivatives for Mechanistic Biological Probes
The synthesis of structurally diverse derivatives of this compound is crucial for their development as mechanistic biological probes. These probes can be used to investigate biological pathways and to identify and validate new drug targets. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating the potential of this scaffold to yield bioactive compounds. mdpi.comnih.gov
Future work in this area will likely involve the introduction of various substituents on the phenyl ring and modifications of the propanoic acid moiety to explore their impact on biological activity. The synthesis of derivatives with different heterocyclic rings, such as thiazoles, has been shown to yield compounds with a range of biological activities, including antimicrobial and anticancer properties. mdpi.comresearchgate.net
The incorporation of reporter groups, such as fluorescent tags or photoaffinity labels, into the structure of these derivatives would enable their use in sophisticated biological experiments to visualize their cellular localization and to identify their binding partners.
Integration of Multidisciplinary Approaches in Understanding Structure-Activity Relationships
A comprehensive understanding of the structure-activity relationships (SAR) of this compound derivatives will require the integration of multiple scientific disciplines. nih.gov This includes synthetic organic chemistry for the creation of new analogues, computational chemistry for modeling and prediction, and various biological assays to determine their activity and mechanism of action.
The study of SAR is fundamental to optimizing lead compounds in drug discovery. nih.gov For instance, SAR studies on antimicrobial peptides have shown that substitutions of cationic amino acid residues can significantly impact their activity. mdpi.comresearchgate.net Similarly, systematic modifications of the this compound scaffold, coupled with rigorous biological testing, will be essential to elucidate the key structural features required for a desired biological effect.
An integrated approach, combining techniques such as X-ray crystallography of ligand-protein complexes, NMR spectroscopy, and mass spectrometry, will provide a detailed picture of how these molecules interact with their biological targets. This multidisciplinary strategy will be pivotal in translating the potential of this compound and its derivatives into tangible therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(2-bromophenyl)amino]propanoic acid, and what critical parameters affect yield and purity?
- Methodological Answer : The synthesis typically involves condensation of 2-bromoaniline with β-propiolactone derivatives under basic conditions. Key parameters include:
- Temperature control : Reactions are often conducted at 80–100°C to balance reactivity and minimize side reactions.
- Catalyst selection : Use of NaHCO₃ or triethylamine improves nucleophilic substitution efficiency .
- Purification : Recrystallization from ethanol/water mixtures (1:1 v/v) enhances purity (>95% by HPLC). Critical to monitor pH during isolation to avoid decomposition .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- Melting Point (MP) : Compare observed MP (137–139°C) with literature values using differential scanning calorimetry (DSC) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–7.8 ppm for bromophenyl) and carboxylate resonance (δ 172–174 ppm) .
- FTIR : Validate NH (3300 cm⁻¹) and COOH (1700 cm⁻¹) functional groups .
- Chromatography : HPLC with C18 columns (acetonitrile/0.1% TFA mobile phase) quantifies purity (>95% area) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous systems?
- Methodological Answer :
- Solubility : Limited solubility in water (0.5–1 mg/mL at 25°C). Use DMSO or ethanol for stock solutions (10–50 mM), followed by dilution in buffer (pH 7.4).
- Stability : Degrades at pH <4 or >8. Store lyophilized at -20°C; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can discrepancies in reported physicochemical properties (e.g., melting point, solubility) be systematically addressed?
- Methodological Answer :
- Reproducibility Checks : Standardize protocols (e.g., DSC for MP, shake-flask method for solubility).
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., ethyl ester derivatives from incomplete hydrolysis) .
- Collaborative Validation : Cross-validate data across labs using identical batches (e.g., CAS 1477-42-5 from Kanto Reagents) .
Q. What strategies are employed to modify the core structure to enhance bioactivity or target selectivity?
- Methodological Answer :
- Substituent Engineering :
- Bromophenyl Group : Replace with electron-withdrawing groups (e.g., nitro) to modulate electronic effects .
- Amino Acid Backbone : Introduce hydroxyl or methyl groups to alter steric interactions (e.g., 2-amino-3-hydroxy derivatives) .
- Biological Testing : Perform SAR studies using enzyme inhibition assays (e.g., glutamate receptor binding) to correlate modifications with activity .
Q. In the context of glutamate receptor studies, how does this compound compare to other propanoic acid derivatives?
- Methodological Answer :
- Receptor Binding : Unlike AMPA receptor agonists (e.g., a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), this compound lacks the isoxazole ring, reducing ion channel activation.
- Experimental Design : Use patch-clamp electrophysiology to assess NMDA/AMPA receptor modulation. Pre-incubate cells with 10–100 μM compound to evaluate inhibition kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
